(4-氨基-2,6-二氯苯基)(4-氯苯基)乙腈

描述

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C14H9Cl3N2 . It is used in the synthesis of Diclazuril and its derivatives .

Molecular Structure Analysis

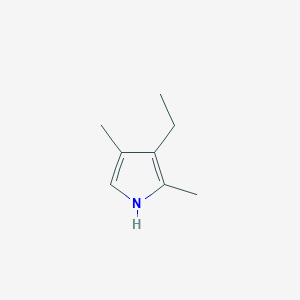

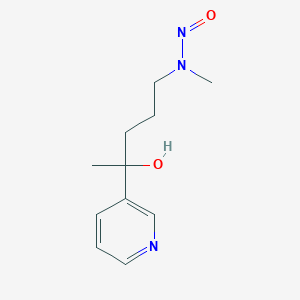

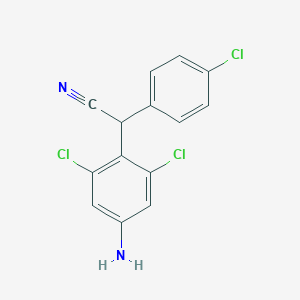

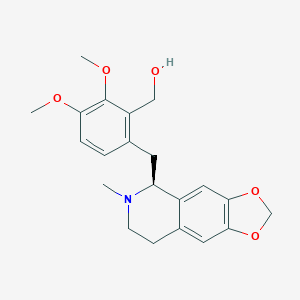

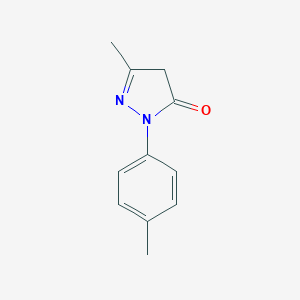

The molecular structure of “(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” consists of a nitrile group (-C#N) attached to a carbon atom, which is also attached to a 4-chlorophenyl group and a 4-amino-2,6-dichlorophenyl group . The InChI string of the compound is “InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2” and the Canonical SMILES string is "C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl" .Physical And Chemical Properties Analysis

“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a solid compound with a molecular weight of 311.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound is slightly soluble in DMSO and Methanol .科学研究应用

Analytical Method Development

Diclazuril impurity E can be used in the development of analytical methods . These methods are crucial for determining the presence and quantity of specific substances in a given sample.

Method Validation

Method validation (AMV) is another important application of Diclazuril impurity E . It is used to confirm that the analytical procedure employed for a specific test is suitable for its intended use.

Quality Control

In the field of quality control (QC), Diclazuril impurity E can be used to ensure the quality of the final product . It helps in checking the purity and potency of the product, ensuring it meets the required standards.

Product Development

Diclazuril impurity E is useful in product development . It can be used in the formulation of new products, helping to determine their safety and efficacy.

ANDA and DMF Filing

Diclazuril impurity E is used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing . These applications are necessary for the approval of generic drugs and the authorization of production facilities, respectively.

Stability Studies

In stability studies, Diclazuril impurity E can be used to determine the shelf life of a product . It helps in understanding how environmental factors such as temperature, humidity, and light affect the product over time.

Identification of Unknown Impurities

Diclazuril impurity E can be used in the identification of unknown impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products.

Assessment of Genotoxic Potential

Lastly, Diclazuril impurity E is useful in the assessment of genotoxic potential . This involves testing the potential of a substance to cause genetic damage, which is a critical aspect of drug safety evaluation.

安全和危害

作用机制

Target of Action

Diclazuril, the parent compound, is known to be a coccidiostat , suggesting that Diclazuril Impurity E may also target protozoan parasites.

Biochemical Pathways

Diclazuril has been shown to affect the intestinal morphology and secretory immunoglobulin a (siga) expression in chickens infected with eimeria tenella , suggesting that Diclazuril Impurity E might have similar effects.

Pharmacokinetics

Diclazuril, the parent compound, is known to be absorbed after oral administration and has a long plasma half-life , which may suggest similar pharmacokinetic properties for Diclazuril Impurity E.

属性

IUPAC Name |

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUHAUYKMGZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024927 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

CAS RN |

132252-58-5 | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)